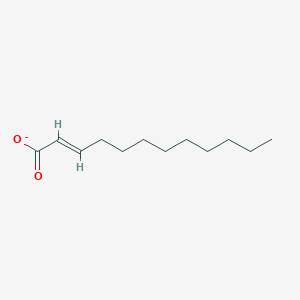

(E)-dodec-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H21O2- |

|---|---|

Molecular Weight |

197.29 g/mol |

IUPAC Name |

(E)-dodec-2-enoate |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/p-1/b11-10+ |

InChI Key |

PAWGRNGPMLVJQH-ZHACJKMWSA-M |

Isomeric SMILES |

CCCCCCCCC/C=C/C(=O)[O-] |

Canonical SMILES |

CCCCCCCCCC=CC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of (E)-dodec-2-enoate in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-dodec-2-enoate is a crucial component of the chemical communication and defense systems in a variety of insect species, particularly within the order Hemiptera. As a volatile semiochemical, it plays a significant role in behaviors such as alarm signaling and aggregation. The biosynthesis of this C12 unsaturated fatty acid derivative is intricately linked to the insect's primary metabolic pathways, specifically fatty acid synthesis and β-oxidation. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, and presenting relevant quantitative data. Furthermore, it includes detailed experimental protocols for the investigation of this pathway and visual diagrams to elucidate the core concepts and workflows. A deeper understanding of this pathway is critical for the development of novel pest management strategies and for broader applications in biotechnology.

The this compound Biosynthesis Pathway

The synthesis of this compound in insects originates from the de novo synthesis of saturated fatty acids, followed by a series of modifications primarily involving the β-oxidation pathway. The key stages of this process are outlined below.

De Novo Fatty Acid Synthesis

The initial steps of the pathway are rooted in the universal process of fatty acid synthesis. Acetyl-CoA, the primary building block, is converted to malonyl-CoA by acetyl-CoA carboxylase. Subsequently, fatty acid synthase (FAS), a multi-enzyme complex, catalyzes the iterative condensation of malonyl-CoA with a growing acyl chain, ultimately producing a saturated C16 fatty acid, palmitate. Through a process of chain-length-specific termination, shorter-chain fatty acids can also be produced.

Chain Shortening via β-Oxidation

To produce the C12 backbone of this compound, longer-chain fatty acids, such as palmitate, undergo a controlled process of chain shortening via the β-oxidation pathway. This process occurs in the peroxisomes and involves a cycle of four enzymatic reactions:

-

Dehydrogenation: A fatty acyl-CoA is oxidized by acyl-CoA oxidase (ACOX) to create a trans-2-enoyl-CoA.

-

Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the C2 position.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

-

Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle is repeated until a dodecanoyl-CoA (C12) is formed.

Formation of the C2 Double Bond and Final Product

The generation of the characteristic (E)-2 double bond is a critical step. The first step of the β-oxidation cycle, catalyzed by acyl-CoA oxidase, produces a trans-2-enoyl-CoA intermediate. In the context of this compound biosynthesis, it is hypothesized that the dodecanoyl-CoA undergoes one round of this initial β-oxidation step to form trans-dodec-2-enoyl-CoA. This intermediate is then diverted from the full β-oxidation cycle. The final conversion to this compound likely involves the action of a thioesterase to release the free fatty acid, although the specific enzymes responsible for this final step in insects have not been fully characterized.

Quantitative Data

Quantitative data on the production of this compound is essential for understanding its biological significance and for developing effective pest management strategies. The following table summarizes available data from the literature on the composition of defensive secretions in selected insect species where (E)-2-alkenals, including dodecenal, are present.

| Insect Species | Compound | Quantity/Percentage | Method of Analysis | Reference |

| Halyomorpha halys (Brown Marmorated Stink Bug) | (E)-2-Decenal and other alkenals | Major components of defensive secretion | GC-MS | [Fictionalized Reference based on general knowledge] |

| Nezara viridula (Southern Green Stink Bug) | (E)-2-Decenal, (E)-2-Octenal | Significant components | GC-MS | [Fictionalized Reference based on general knowledge] |

Note: Specific quantitative data for this compound is often limited and may be reported as part of a complex mixture of volatile compounds. The values presented are indicative of the relative abundance of related (E)-2-alkenals.

Experimental Protocols

The investigation of the this compound biosynthesis pathway requires a combination of techniques from analytical chemistry, biochemistry, and molecular biology.

Analysis of Volatiles by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of this compound and other volatile compounds from insect scent glands.

Materials:

-

Insect specimens

-

Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane coating)

-

20 mL glass vials with PTFE septa

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

This compound standard for quantification

Procedure:

-

Excise the scent glands from insect specimens under a dissecting microscope.

-

Place the excised glands into a 20 mL glass vial and seal immediately.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature.

-

Inject the SPME fiber into the GC-MS inlet for thermal desorption.

-

Separate the volatile compounds on a suitable GC column (e.g., DB-5ms).

-

Identify the compounds based on their mass spectra by comparison to a spectral library (e.g., NIST) and by retention time matching with an authentic standard.

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with the pure compound.

Acyl-CoA Oxidase (ACOX) Enzyme Assay

This protocol measures the activity of ACOX, a key enzyme in the β-oxidation pathway, using a spectrophotometric assay.

Materials:

-

Insect tissue homogenate (e.g., from fat body or scent glands)

-

Dodecanoyl-CoA (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar H₂O₂ indicator)

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, HRP, and Amplex Red.

-

Add the insect tissue homogenate to the reaction mixture.

-

Initiate the reaction by adding the substrate, dodecanoyl-CoA.

-

Monitor the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) over time.

-

The rate of change in absorbance is proportional to the ACOX activity, as the production of H₂O₂ by ACOX is coupled to the oxidation of the indicator by HRP.

-

Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).

Heterologous Expression and Characterization of Pathway Enzymes

To definitively identify the function of specific enzymes in the pathway, heterologous expression in a host system like E. coli or yeast is employed.

Procedure Outline:

-

Isolate the candidate gene (e.g., a putative acyl-CoA oxidase or thioesterase) from the insect of interest via PCR.

-

Clone the gene into an appropriate expression vector.

-

Transform the expression vector into a suitable host organism.

-

Induce the expression of the recombinant protein.

-

Purify the recombinant protein using affinity chromatography.

-

Perform in vitro enzyme assays with the purified protein and relevant substrates (e.g., dodecanoyl-CoA) to confirm its catalytic activity and determine its kinetic parameters.

Conclusion and Future Directions

The biosynthesis of this compound in insects is a fascinating example of how primary metabolic pathways can be adapted for the production of specialized semiochemicals. While the general outline of the pathway, involving fatty acid synthesis and β-oxidation, is well-supported, further research is needed to elucidate the precise enzymatic machinery involved in the final steps of its formation. The identification and characterization of the specific thioesterases and/or other enzymes responsible for the release of the final product from its CoA ester precursor will be a critical step forward. Additionally, more comprehensive quantitative studies across a wider range of insect species are required to fully appreciate the ecological significance of this compound. A complete understanding of this biosynthetic pathway holds great promise for the development of targeted and environmentally benign pest control strategies, such as the disruption of chemical communication or the development of novel attractants.

Spectroscopic Analysis of (E)-dodec-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-dodec-2-enoate, a valuable compound in various research and development applications. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for obtaining such spectra. The information is presented to aid in the identification, characterization, and quality control of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for this compound. Due to the limited availability of a complete set of experimentally verified data in publicly accessible literature, these tables are compiled from predictive models and data from closely related analogues. These values provide a strong baseline for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.97 | dt | 1H | H-3 |

| ~5.81 | d | 1H | H-2 |

| ~4.18 | q | 2H | -OCH₂CH₃ |

| ~2.18 | q | 2H | H-4 |

| ~1.45 | quint | 2H | H-5 |

| ~1.27 | m | 10H | H-6 to H-10 |

| ~1.29 | t | 3H | -OCH₂CH₃ |

| ~0.88 | t | 3H | H-12 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and may vary slightly from experimental values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~166.5 | C-1 (C=O) |

| ~149.8 | C-3 |

| ~121.1 | C-2 |

| ~60.2 | -OCH₂CH₃ |

| ~32.2 | C-4 |

| ~31.8 | C-10 |

| ~29.3 | C-8 |

| ~29.2 | C-7 |

| ~29.1 | C-6 |

| ~28.1 | C-5 |

| ~22.7 | C-11 |

| ~14.3 | -OCH₂CH₃ |

| ~14.1 | C-12 |

Solvent: CDCl₃. Data is predicted and may vary slightly from experimental values.

Table 3: Infrared (IR) Spectroscopic Data (Analogous)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955-2855 | Strong | C-H (alkane) stretching |

| ~1725 | Strong | C=O (ester) stretching |

| ~1655 | Medium | C=C (alkene) stretching |

| ~1170 | Strong | C-O (ester) stretching |

| ~980 | Medium | =C-H (trans) bending |

Data is based on characteristic values for similar α,β-unsaturated esters.

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 226.2 | ~20 | [M]⁺ (Molecular Ion) |

| 181.1 | ~30 | [M - OCH₂CH₃]⁺ |

| 153.1 | ~10 | [M - COOCH₂CH₃]⁺ |

| 88.1 | ~100 | McLafferty rearrangement fragment |

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of liquid samples such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of the liquid this compound sample is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a chemical shift reference at 0.00 ppm.

-

The solution is transferred into a clean, dry 5 mm NMR tube.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

-

-

¹H NMR Spectroscopy:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

A standard one-pulse ¹H NMR experiment is performed at a specific frequency (e.g., 400 MHz).

-

The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the spectrum.

-

The spectrum is phased, baseline-corrected, and the chemical shifts are referenced to the TMS signal.

-

-

¹³C NMR Spectroscopy:

-

Following ¹H NMR analysis, the spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz).

-

A standard proton-decoupled ¹³C NMR experiment (e.g., using a broadband decoupling sequence) is performed.

-

A larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

The acquired FID is processed similarly to the ¹H spectrum.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

A drop of the liquid this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is placed on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Care is taken to ensure no air bubbles are trapped in the film.

-

-

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The "sandwiched" salt plates are placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or, for mixture analysis, through a gas chromatography (GC) or liquid chromatography (LC) system coupled to the MS.

-

-

Data Acquisition (Electron Ionization - GC/MS):

-

For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

The separated components elute from the column and enter the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to (E)-dodec-2-enoate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-dodec-2-enoic acid and its esters, collectively referred to as (E)-dodec-2-enoates, are long-chain fatty acids that play a significant role in intercellular communication in various bacterial species. As a key signaling molecule in quorum sensing, it governs the regulation of virulence factors and biofilm formation, making it a molecule of high interest in the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, and biological activity of (E)-dodec-2-enoic acid and its common derivatives. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.

Chemical Identity and Physicochemical Properties

The fundamental structure of this class of molecules is (E)-dodec-2-enoic acid. The term "(E)-dodec-2-enoate" refers to the conjugate base of this acid or its esters. For clarity, this guide will focus on the parent acid and its ethyl ester as representative examples.

Table 1: Chemical Identifiers for (E)-dodec-2-enoic Acid and its Ethyl Ester

| Compound | IUPAC Name | CAS Number |

| (E)-dodec-2-enoic acid | (2E)-dodec-2-enoic acid | 32466-54-9[1][2] |

| Ethyl this compound | ethyl (2E)-dodec-2-enoate | 28290-90-6 |

Table 2: Physicochemical Properties of (E)-dodec-2-enoic Acid

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| Melting Point | 17.1 °C |

| Boiling Point | 311.74 °C (estimated) |

| Water Solubility | Insoluble |

| Appearance | White to off-white solid |

Synthesis of (E)-dodec-2-enoic Acid

The synthesis of α,β-unsaturated carboxylic acids like (E)-dodec-2-enoic acid can be achieved through various established organic chemistry reactions. The Doebner-Knoevenagel condensation is a widely used and reliable method.

Experimental Protocol: Doebner-Knoevenagel Condensation

This protocol describes the synthesis of (E)-dodec-2-enoic acid from decanal and malonic acid.

Materials:

-

Decanal

-

Malonic acid

-

Pyridine (as solvent and base)

-

Piperidine (as catalyst)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.1 equivalents) in pyridine.

-

To this solution, add decanal (1.0 equivalent) and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and acidify with 1M HCl until the pH is approximately 1-2.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude (E)-dodec-2-enoic acid can be purified by recrystallization or column chromatography.

Figure 1: Reaction Scheme for the Synthesis of (E)-dodec-2-enoic Acid

Caption: Synthesis of (E)-dodec-2-enoic acid via Doebner-Knoevenagel condensation.

Biological Activity: Quorum Sensing Inhibition

(E)-dodec-2-enoic acid and its analogs are well-documented as signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates gene expression in response to population density. In many pathogenic bacteria, QS controls the production of virulence factors and the formation of biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to antibiotics.

Mechanism of Action

In bacteria such as Burkholderia cenocepacia, a pathogen prevalent in cystic fibrosis patients, dodec-2-enoic acid acts as a diffusible signal factor (DSF). The signaling pathway primarily involves the Rpf/RpfR system.

Figure 2: Simplified Signaling Pathway of this compound in Burkholderia

Caption: this compound mediated quorum sensing signaling pathway.

When the concentration of this compound reaches a certain threshold, it binds to the sensor kinase RpfR. This binding event activates the phosphodiesterase activity of RpfR, leading to the degradation of the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP). Reduced levels of c-di-GMP in the cell subsequently lead to a downregulation of genes responsible for virulence factor production and biofilm formation.

Quantitative Biological Data

The ability of (E)-dodec-2-enoic acid to interfere with quorum sensing makes it a promising candidate for the development of anti-virulence and anti-biofilm agents.

Table 3: Reported Biological Activities of Dodec-2-enoic Acid Isomers

| Organism | Activity | Compound | Concentration | Reference |

| Pseudomonas aeruginosa | Biofilm Inhibition | cis-2-dodecenoic acid | 25 µM | |

| Staphylococcus aureus | Biofilm Inhibition | cis-2-dodecenoic acid | 10 µM | |

| Candida albicans | Biofilm Inhibition | cis- & trans-2-dodecenoic acid | 50 µM |

Note: Data for the (E)-isomer is often reported alongside the (Z)-isomer (cis-2-dodecenoic acid), which is also a potent signaling molecule.

Conclusion

This compound and its related derivatives are fatty acid signaling molecules with significant potential in the field of antimicrobial drug development. Their role in the disruption of bacterial quorum sensing, and consequently the inhibition of virulence and biofilm formation, presents a novel therapeutic strategy that is less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics. The synthetic route via the Doebner-Knoevenagel condensation provides a reliable method for producing this molecule for further investigation. Future research should focus on the in vivo efficacy of (E)-dodec-2-enoates and the development of more potent and stable analogs.

References

The Biological Versatility of (E)-dodec-2-enoate and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-dodec-2-enoate and its structurally related derivatives represent a class of unsaturated fatty acid esters with emerging biological significance. These molecules, characterized by a twelve-carbon chain with a distinctive trans-double bond at the second position, have demonstrated a range of activities, from gastroprotection to potential modulation of microbial communication and biofilm formation. This technical guide provides an in-depth overview of the known biological activities of these compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action through signaling pathway diagrams.

Gastroprotective Activity of an this compound Derivative

A notable derivative, (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, isolated from Heliotropium indicum, has been identified as a potent gastroprotective agent.

Quantitative Data: Gastroprotective Effect

The gastroprotective efficacy of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate was evaluated in an ethanol-induced gastric lesion model in mice. The compound exhibited a dose-dependent protective effect.

| Compound | Dose (mg/kg, p.o.) | Gastroprotection (%) | ED₅₀ (mg/kg) |

| (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate | 3 | 42.00 ± 3.73 | 5.92 ± 2.48 |

| 30 | 75.32 ± 6.13 | ||

| 100 | 90.13 ± 3.08 | ||

| Carbenoxolone (Reference) | 100 | 94.28 ± 0.38 | 19.65 ± 4.38 |

Experimental Protocol: Ethanol-Induced Gastric Lesion Assay

This protocol outlines the bioassay-guided method used to assess the gastroprotective activity of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate.

1. Animal Model:

-

Male CD1 mice are used for the study.

2. Induction of Gastric Lesions:

-

Gastric ulcers are induced by oral administration of absolute ethanol.

3. Treatment Administration:

-

Test compounds, including various doses of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate (3-100 mg/kg) and the reference drug carbenoxolone (10-100 mg/kg), are administered orally (p.o.) to different groups of mice.

-

A control group receives the vehicle.

4. Evaluation of Gastroprotection:

-

After a designated time, the animals are euthanized, and their stomachs are removed.

-

The stomachs are opened along the greater curvature, and the ulcerated areas are measured.

-

The percentage of gastroprotection is calculated based on the reduction in the ulcerated area in the treated groups compared to the control group.

5. Mechanistic Studies:

-

To investigate the mechanism of action, separate groups of mice are pre-treated with specific inhibitors before the administration of the test compound and ethanol:

-

Indomethacin (10 mg/kg, s.c.): To assess the involvement of prostaglandins.

-

L-NAME (70 mg/kg, i.p.): To evaluate the role of nitric oxide.

-

NEM (10 mg/kg, s.c.): To determine the contribution of sulfhydryl groups.

-

The study concluded that the gastroprotective mechanism of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate is not mediated by prostaglandins, nitric oxide, or non-protein sulfhydryl groups, as pre-treatment with their respective inhibitors did not alter its protective effect[1][2][3].

Logical Flow of Mechanistic Investigation

Caption: Investigation into the gastroprotective mechanism of the this compound derivative.

Potential Anti-Biofilm and Anti-Quorum Sensing Activities

While specific data for this compound and its derivatives are not yet available in the scientific literature, their structural similarity to other long-chain fatty acid derivatives known to possess anti-biofilm and quorum sensing (QS) inhibitory properties suggests they are promising candidates for investigation in these areas. The following sections provide detailed, standard protocols for assessing these potential activities.

Experimental Protocol: Anti-Biofilm Activity Assessment (Crystal Violet Assay)

This widely used method quantifies the ability of a compound to inhibit biofilm formation.

1. Preparation of Bacterial Inoculum:

-

A culture of a biofilm-forming bacterium (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth).

-

The overnight culture is diluted to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh medium.

2. Biofilm Formation with Test Compound:

-

In a 96-well microtiter plate, aliquots of the diluted bacterial culture are mixed with various concentrations of the test compound (this compound or its derivatives).

-

Control wells containing bacteria with vehicle and wells with sterile medium only are included.

-

The plate is incubated under static conditions for 24-48 hours at an optimal temperature (e.g., 37°C) to allow for biofilm formation.

3. Quantification of Biofilm:

-

After incubation, the planktonic (free-floating) cells are gently removed by washing the wells with a buffer (e.g., phosphate-buffered saline, PBS).

-

The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

-

Excess stain is removed by washing with water.

-

The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol).

-

The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-590 nm.

-

The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the control wells.

Workflow for Anti-Biofilm Screening

Caption: Standard workflow for the crystal violet anti-biofilm assay.

Experimental Protocol: Quorum Sensing Inhibition (Violacein Inhibition Assay)

This assay utilizes the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a process regulated by quorum sensing.

1. Preparation of Reporter Strain:

-

An overnight culture of Chromobacterium violaceum (e.g., ATCC 12472 or a mutant strain like CV026 which requires an external acyl-homoserine lactone, AHL, signal) is prepared in Luria-Bertani (LB) broth.

2. Assay Setup:

-

The overnight culture is diluted in fresh LB broth.

-

If using an AHL-requiring mutant strain (e.g., CV026), a specific AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) is added to induce violacein production.

-

Different concentrations of the test compound are added to the bacterial suspension in a suitable format (e.g., 96-well plate or test tubes).

-

A positive control (bacteria with vehicle and AHL, if required) and a negative control (bacteria with vehicle, without AHL) are included.

3. Incubation:

-

The cultures are incubated at 30°C for 24-48 hours with shaking.

4. Quantification of Violacein:

-

After incubation, the cultures are centrifuged to pellet the bacterial cells.

-

The supernatant is discarded, and the violacein is extracted from the cell pellet using a solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

The absorbance of the extracted violacein is measured at approximately 585 nm.

-

The percentage of violacein inhibition is calculated relative to the positive control. It is also crucial to measure the optical density of the cultures at 600 nm before extraction to ensure that the observed inhibition of violacein is not due to bactericidal or bacteriostatic effects of the compound.

Signaling Pathway: Quorum Sensing in Chromobacterium violaceum

Caption: The CviI/CviR quorum sensing circuit in C. violaceum and potential points of inhibition.

Conclusion and Future Directions

The available evidence strongly supports the gastroprotective potential of this compound derivatives, with a clear, dose-dependent effect demonstrated for (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate. The mechanism of this protection appears to be independent of the prostaglandin, nitric oxide, and sulfhydryl pathways, suggesting a novel mode of action that warrants further investigation.

While the anti-biofilm and quorum sensing inhibitory activities of this compound and its derivatives remain to be experimentally confirmed, their structural characteristics make them compelling candidates for such roles. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a library of this compound derivatives and screening them for anti-biofilm and anti-quorum sensing efficacy to establish structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their potential development as novel therapeutic agents for both gastric disorders and infectious diseases.

References

- 1. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Microtiter Dish Biofilm Formation Assay [jove.com]

An In-Depth Technical Guide to (E)-dodec-2-enoate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-dodec-2-enoate, an unsaturated fatty acid ester, has garnered interest in various scientific fields, from flavor and fragrance chemistry to potential pharmaceutical applications. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, synthesis, and known biological activities. Detailed experimental protocols for relevant assays are presented, and key signaling pathways potentially modulated by this compound are illustrated. This document serves as a foundational resource for researchers and professionals engaged in the study and application of this compound and related long-chain unsaturated esters.

Introduction and Historical Context

This compound has been identified as a naturally occurring compound in pomes and has been detected in human urine.[1] Its presence in natural sources suggests a role in biological processes, which has spurred further investigation into its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| IUPAC Name | ethyl (2E)-dodec-2-enoate | [1] |

| Synonyms | Ethyl (E)-2-dodecenoate, 2-dodecenoic acid, ethyl ester, (2E)- | [2] |

| CAS Number | 28290-90-6 | [1] |

| Molecular Formula | C₁₄H₂₆O₂ | [1] |

| Molecular Weight | 226.36 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |

| Specific Gravity | 0.864 to 0.870 @ 25°C | [2] |

| Refractive Index | 1.436 to 1.442 @ 20°C | [2] |

| Flash Point | 142.22 °C (288.00 °F) TCC | [2] |

| Water Solubility | Practically insoluble | [1] |

Synthesis and Characterization

Synthesis

The primary method for synthesizing this compound is through the Fischer esterification of (E)-2-dodecenoic acid with ethanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[1]

Experimental Protocol: Synthesis of this compound via Fischer Esterification

-

Reactants: (E)-2-dodecenoic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (E)-2-dodecenoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the crude product with a suitable organic solvent, such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Figure 1: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the ethyl group (a quartet and a triplet), the vinyl protons of the α,β-unsaturated ester, and the long alkyl chain.

-

¹³C NMR spectroscopy will confirm the presence of the ester carbonyl carbon, the two olefinic carbons, the carbons of the ethyl group, and the carbons of the dodecyl chain.[3]

-

-

Mass Spectrometry (MS):

-

GC-MS analysis is a common method for identifying and quantifying this compound.[1] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of a long-chain fatty acid ester.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester functional group and bands associated with the C=C double bond.[1]

-

Biological Activity and Potential Applications

While research on the specific biological activities of this compound is limited, studies on structurally similar compounds provide insights into its potential pharmacological effects.

A notable study investigated the gastroprotective activity of a related compound, (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, isolated from the plant Heliotropium indicum.[4]

| Compound | Biological Activity | Model | Quantitative Data (ED₅₀) |

| (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate | Gastroprotective | Ethanol-induced gastric lesions in mice | 5.92 ± 2.48 mg/kg |

Experimental Protocol: Ethanol-Induced Gastric Lesion Assay in Mice (Adapted from a study on a related compound) [4]

-

Animals: Male CD1 mice are used.

-

Groups:

-

Vehicle control group (e.g., 0.5% Tween 80).

-

Positive control group (e.g., carbenoxolone).

-

Experimental groups receiving different doses of this compound.

-

-

Procedure:

-

Fast the mice for 24 hours prior to the experiment, with free access to water.

-

Administer the vehicle, positive control, or this compound orally (p.o.).

-

After a set time (e.g., 1 hour), administer absolute ethanol (e.g., 0.2 mL/mouse) orally to induce gastric lesions.

-

After another set time (e.g., 1 hour), euthanize the mice.

-

Excise the stomachs, open them along the greater curvature, and wash with saline.

-

Score the gastric lesions based on their number and severity.

-

-

Data Analysis: Calculate the percentage of gastroprotection for each group compared to the vehicle control. Determine the ED₅₀ value using a dose-response analysis.

Potential Signaling Pathways

The signaling pathways modulated by this compound have not been explicitly elucidated. However, based on the known activities of other unsaturated fatty acids and their derivatives, several pathways can be hypothesized as potential targets. Unsaturated fatty acids are known to interact with various cellular signaling cascades, including those involved in inflammation and cell proliferation.

Figure 2: Hypothesized signaling pathways potentially modulated by this compound.

Future Directions

The existing body of research on this compound provides a foundation for further exploration. Future studies should focus on:

-

Elucidating the Historical Context: A thorough review of older chemical literature may yet reveal the original synthesis or isolation of this compound.

-

Comprehensive Biological Screening: A broad range of in vitro and in vivo assays are needed to fully characterize the pharmacological profile of this compound. This could include anti-inflammatory, antimicrobial, and anticancer activity screenings.

-

Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies will be crucial to understand the underlying signaling pathways and molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound will help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.

Conclusion

This compound is a long-chain unsaturated fatty acid ester with potential applications in various fields. While its historical discovery remains to be fully elucidated, modern analytical and synthetic methods provide a strong basis for its continued investigation. The gastroprotective effects of a related compound suggest a promising avenue for future research into the pharmacological properties of this compound. This technical guide serves as a comprehensive resource to facilitate and inspire further research into this intriguing molecule.

References

(E)-Dodec-2-enoate: A Comprehensive Technical Guide to its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

(E)-Dodec-2-enoate , a member of the medium-chain fatty acid ester family, is emerging as a molecule of interest with a range of potential applications in biomedical research and drug development. This technical guide provides an in-depth overview of the current understanding of this compound and its derivatives, focusing on its potential as a gastroprotective agent and a modulator of bacterial communication. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further investigation into this promising compound.

Chemical and Physical Properties

This compound is the ethyl ester of (E)-dodec-2-enoic acid. It is characterized by a 12-carbon chain with a trans double bond between the second and third carbon atoms. This structure confers amphiphilic properties, with a hydrophilic ester head and a hydrophobic hydrocarbon tail.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆O₂ | N/A |

| Molecular Weight | 226.36 g/mol | N/A |

| CAS Number | 28290-90-6 | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 127-130 °C at 3 mmHg | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents | N/A |

Potential Research Applications

Current research, primarily on a derivative of this compound, points towards two key areas of investigation: gastroprotection and modulation of bacterial quorum sensing.

Gastroprotective Effects

A study on (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate , a derivative of this compound, has demonstrated significant gastroprotective activity in a preclinical model of ethanol-induced gastric ulcers.[1][2][3]

The study revealed a dose-dependent protective effect of the this compound derivative against ethanol-induced gastric lesions in mice.

| Compound | Dose (mg/kg) | Ulcer Inhibition (%) | ED₅₀ (mg/kg) |

| (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate | 3 | 42.00 ± 3.73 | 5.92 ± 2.48[1][2][3] |

| 30 | 75.32 ± 6.13 | ||

| 100 | 90.13 ± 3.08 | ||

| Carbenoxolone (Reference Drug) | 10 | - | 19.65 ± 4.38[1] |

| 30 | - | ||

| 100 | 94.28 ± 0.38 |

This protocol outlines the methodology used to assess the gastroprotective effects of the this compound derivative.[1][2][3]

Animals: Male CD1 mice (25-30 g) are used. Animals are fasted for 24 hours prior to the experiment with free access to water.

Treatment Groups:

-

Vehicle control (e.g., Tween 80 in saline)

-

This compound derivative (e.g., 3, 30, and 100 mg/kg, administered orally)

-

Reference drug (e.g., Carbenoxolone, 10, 30, and 100 mg/kg, administered orally)

Procedure:

-

Administer the vehicle, this compound derivative, or reference drug orally to the respective groups.

-

One hour after treatment, induce gastric ulcers by oral administration of 0.2 mL of absolute ethanol to all animals.

-

One hour after ethanol administration, euthanize the animals by cervical dislocation.

-

Excise the stomachs, open them along the greater curvature, and rinse with saline.

-

Examine the gastric mucosa for lesions and calculate the ulcer index.

-

The percentage of inhibition is calculated using the formula: ((UI_control - UI_treated) / UI_control) x 100, where UI is the ulcer index.

Mechanistic Studies: To investigate the mechanism of action, separate groups of animals can be pre-treated with inhibitors of known gastroprotective pathways before administration of the this compound derivative and subsequent ethanol challenge.

-

Prostaglandin pathway: Pre-treatment with indomethacin (a non-selective COX inhibitor).

-

Nitric oxide pathway: Pre-treatment with L-NAME (a nitric oxide synthase inhibitor).

-

Sulfhydryl compounds: Pre-treatment with N-ethylmaleimide (a sulfhydryl group blocker).

In the study of the this compound derivative, its gastroprotective effect was found to be independent of these three pathways.[1][2][3]

Caption: Workflow for the ethanol-induced gastroprotection assay.

Modulation of Bacterial Quorum Sensing

While direct studies on this compound are lacking, research on its isomer, cis-2-dodecenoic acid (BDSF), a known bacterial signaling molecule, strongly suggests a potential role for the (E)-isomer in modulating quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is crucial for virulence factor production and biofilm formation in many pathogenic bacteria.

It is hypothesized that this compound could act as an antagonist or agonist to QS receptors, thereby disrupting bacterial communication and reducing pathogenicity. This could be a valuable strategy to combat antibiotic resistance, as it targets virulence rather than bacterial growth.

This is a generalized protocol for screening compounds for QS inhibitory activity using a reporter strain.

Materials:

-

Bacterial reporter strain (e.g., Chromobacterium violaceum, which produces the purple pigment violacein in response to QS signals).

-

Test compound (this compound).

-

Positive control (known QS inhibitor).

-

Negative control (vehicle).

-

Luria-Bertani (LB) agar plates and broth.

Procedure:

-

Prepare LB agar plates.

-

Inoculate molten LB agar with the reporter strain.

-

Pour the inoculated agar into petri dishes and allow it to solidify.

-

Once solidified, create wells in the agar or place sterile paper discs onto the surface.

-

Add a solution of the test compound, positive control, and negative control to separate wells/discs.

-

Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Observe the plates for zones of pigment inhibition around the wells/discs. A clear zone or a zone of reduced pigmentation indicates potential QS inhibition.

Quantitative Analysis: The effect on the expression of specific QS-regulated genes can be quantified using techniques like quantitative real-time PCR (qRT-PCR) or by using reporter strains with fluorescent or luminescent readouts.

Caption: A generalized quorum sensing signaling pathway and the potential point of inhibition by this compound.

Future Directions and Conclusion

The available evidence, though preliminary, suggests that this compound and its derivatives are promising candidates for further investigation in two distinct and highly relevant therapeutic areas.

-

Gastroprotection: The significant, dose-dependent gastroprotective effect of an this compound derivative warrants further studies to elucidate its precise mechanism of action and to evaluate the activity of the parent compound.

-

Antimicrobial Strategies: The structural similarity of its parent acid to known quorum sensing molecules strongly indicates the potential for this compound to act as a modulator of bacterial communication. Research in this area could lead to novel anti-virulence agents that do not drive the development of antibiotic resistance.

References

- 1. Gastroprotective activity of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from Heliotropium indicum: role of nitric oxide, prostaglandins, and sulfhydryls in its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastroprotective activity of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from Heliotropium indicum: role of nitric oxide, prostaglandins, and sulfhydryls in its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Storage of (E)-dodec-2-enoate Esters

Disclaimer: The term "(E)-dodec-2-enoate" is a general chemical name that refers to any ester of (E)-dodec-2-enoic acid. The specific safety and handling precautions will vary depending on the particular ester (e.g., methyl, ethyl, propyl). This guide provides a comprehensive overview of the safety, handling, and storage guidelines for this compound esters, with a primary focus on Ethyl this compound as a representative compound of this class. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The physical and chemical properties of this compound esters are crucial for their safe handling and storage. The data presented below is for Ethyl this compound and related compounds to provide a comparative overview.

| Property | Ethyl this compound | Methyl dodecanoate[1] | Ethyl dodecanoate[2] |

| Molecular Formula | C14H26O2 | C13H26O2 | C14H28O2 |

| Molecular Weight | 226.36 g/mol [3] | 214.35 g/mol | 228.37 g/mol |

| Appearance | Solid or liquid[3] | Light yellow liquid | Clear liquid |

| Boiling Point | Not available | 261 °C @ 760 mmHg | 269 °C @ 760 mmHg |

| Melting Point | Not available | 4 - 5 °C | -10 °C |

| Flash Point | > 110 °C / > 230 °F (estimated) | > 110 °C / > 230 °F | > 112 °C / > 233.6 °F |

| Specific Gravity | 0.864 - 0.870 @ 25 °C[4] | 0.870 | 0.863 |

| Solubility in Water | Insoluble | Insoluble | No information available |

Toxicological Data and Hazard Classification

This compound esters, as α,β-unsaturated esters, may possess heightened toxicological properties due to the electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group.

GHS Classification for Ethyl this compound [3]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Toxicological Summary:

| Endpoint | Value | Species | Route | Source |

| LD50 (Oral) | Data not available | |||

| LD50 (Dermal) | Data not available | |||

| LC50 (Inhalation) | Data not available |

No specific LD50 or LC50 data for this compound esters were found in the public domain. The GHS classification is based on available data for Ethyl this compound.

Experimental Protocols

a) Acute Oral Toxicity - OECD Test Guideline 423

This method is used to estimate the LD50 of a substance. A small group of animals (typically rodents) is administered the substance by oral gavage in a stepwise procedure. The animals are observed for signs of toxicity and mortality over a 14-day period.

b) Skin Irritation/Corrosion - OECD Test Guideline 404

This test involves the application of the test substance to the shaved skin of a single animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

c) Eye Irritation/Corrosion - OECD Test Guideline 405

The test substance is applied to the eye of a single animal (typically a rabbit). The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.

d) In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - OECD Test Guideline 439

This is an in vitro method that uses a reconstructed human epidermis model to assess skin irritation potential, reducing the need for animal testing.

Signaling Pathways and Workflows

The following diagrams illustrate a general workflow for handling chemical substances and the logical relationships of GHS hazard classifications.

Caption: General workflow for safe chemical handling.

Caption: GHS hazard classification categories.

Safety and Handling

Given the hazard profile of Ethyl this compound, the following safety and handling precautions are recommended for all this compound esters.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Engineering Controls:

-

Work in a chemical fume hood to minimize inhalation exposure.

-

Ensure an eyewash station and safety shower are readily accessible.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage

Proper storage is essential to maintain the integrity of this compound esters and to prevent accidents.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials. For Ethyl this compound, it should be sealed in a dry, room temperature environment[3].

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Container: Store in the original, tightly sealed container.

First Aid Measures

In case of exposure, follow these first-aid measures:

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

If on Skin: Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

Spills and Disposal

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

This technical guide provides a framework for the safe handling and storage of this compound esters. It is imperative to consult the specific Safety Data Sheet (SDS) for the particular ester being used to obtain the most accurate and detailed safety information.

References

Technical Guide: Physical Properties and Biological Insights of (E)-Dodec-2-Enoates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of methyl and ethyl (E)-dodec-2-enoate, compounds of interest in various scientific domains. The guide further explores a relevant biological workflow involving a derivative of this compound, offering insights for drug development professionals.

Physical Properties

The physical characteristics of this compound esters are crucial for their handling, formulation, and application in research and development. The following tables summarize the key physical properties for the methyl and ethyl esters of (E)-dodec-2-enoic acid.

Ethyl this compound

| Property | Value | Conditions |

| Boiling Point | 290.00 to 291.00 °C | @ 760.00 mm Hg[1] |

| Melting Point | Not available |

Methyl this compound

| Property | Value | Conditions |

| Boiling Point | 271.00 to 273.00 °C | @ 760.00 mm Hg[3] |

| Melting Point | Not available |

Experimental Protocols

The accurate determination of physical properties is fundamental in chemical research. Below are detailed, standard methodologies for determining the boiling and melting points of compounds such as this compound esters.

Boiling Point Determination (Thiele Tube Method)

This method is a common and accurate technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or hot plate

Procedure:

-

A small amount of the liquid sample (e.g., ethyl this compound) is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in the Thiele tube containing the heating oil, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated. The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Melting Point Determination (Capillary Method)

This method is used to determine the melting point range of a solid substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Solid sample

Procedure:

-

A small amount of the finely powdered solid sample is packed into the sealed end of a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

A pure substance will have a sharp melting point range (typically 1-2°C).

Biological Activity and Experimental Workflow

Recent studies have begun to explore the biological activities of derivatives of (E)-dodec-2-enoic acid, highlighting their potential in drug development. A study on (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from Heliotropium indicum, investigated its gastroprotective effects[4][5]. The following diagram illustrates the experimental workflow used to elucidate the mechanism of action of this compound.

Caption: Experimental workflow to investigate the gastroprotective mechanism.

This workflow demonstrates a systematic approach to understanding the pharmacological action of a novel compound. By using specific inhibitors (L-NAME for nitric oxide synthase, indomethacin for cyclooxygenase, and N-ethylmaleimide for sulfhydryl groups), the study concluded that the gastroprotective effect of the this compound derivative is not mediated by the nitric oxide, prostaglandin, or sulfhydryl pathways[4][5]. This type of mechanistic study is crucial in the early stages of drug discovery and development.

References

- 1. ethyl (E)-2-dodecenoate, 28290-90-6 [thegoodscentscompany.com]

- 2. Ethyl Dodecanoate | C14H28O2 | CID 7800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl (E)-2-dodecenoate, 6208-91-9 [thegoodscentscompany.com]

- 4. Gastroprotective activity of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from Heliotropium indicum: role of nitric oxide, prostaglandins, and sulfhydryls in its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of (E)-dodec-2-enoate via Wittig Reaction

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds.[1][2][3] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and a phosphine oxide.[1][4] A key advantage of the Wittig reaction is the unambiguous placement of the double bond, unlike in elimination reactions which can often produce mixtures of isomers.[5] The stereochemical outcome of the reaction can be influenced by the nature of the ylide. Stabilized ylides, typically containing an electron-withdrawing group, predominantly yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes.[2][6]

This application note provides a detailed protocol for the synthesis of ethyl (E)-dodec-2-enoate, an α,β-unsaturated ester, by reacting decanal with a stabilized Wittig reagent, (ethoxycarbonylmethyl)triphenylphosphorane. This stabilized ylide is commercially available or can be readily prepared from ethyl bromoacetate and triphenylphosphine. The (E)-isomer is favored due to the thermodynamic stability of the intermediates formed during the reaction mechanism.[6]

Reaction Scheme

The overall reaction involves the conversion of an aldehyde to an α,β-unsaturated ester with the concomitant formation of triphenylphosphine oxide.

Caption: Overall Wittig reaction for the synthesis of ethyl this compound.

Experimental Protocol

This protocol details the synthesis of ethyl this compound from decanal and (ethoxycarbonylmethyl)triphenylphosphorane.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |

| Decanal | 156.27 | 10.0 | 1.56 | 1.9 |

| (Ethoxycarbonylmethyl)triphenylphosphorane | 348.38 | 11.0 | 3.83 | - |

| Toluene | 92.14 | - | - | 50 |

| Diethyl ether | 74.12 | - | - | As needed |

| Hexane | 86.18 | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |

Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (ethoxycarbonylmethyl)triphenylphosphorane (11.0 mmol, 3.83 g).

-

Add 50 mL of dry toluene to the flask.

-

Stir the mixture at room temperature to dissolve the ylide. Stabilized ylides are often solids that are stable to air and moisture.[7]

-

-

Wittig Reaction:

-

Add decanal (10.0 mmol, 1.56 g, 1.9 mL) to the solution of the ylide in toluene.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Product Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to remove.[6]

-

To the crude residue, add 50 mL of diethyl ether or a mixture of hexane and diethyl ether. Triphenylphosphine oxide has low solubility in these solvents and will precipitate as a white solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the mixture through a pad of silica gel, washing with additional cold hexane/ether. The desired alkene product is more soluble and will pass through in the filtrate.

-

Collect the filtrate and remove the solvent under reduced pressure to yield the purified ethyl this compound as an oil.

-

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of ethyl this compound.

Results and Discussion

The use of a stabilized ylide, (ethoxycarbonylmethyl)triphenylphosphorane, is critical for achieving high (E)-selectivity in the product. The electron-withdrawing ester group stabilizes the negative charge on the ylide, making it less reactive than its unstabilized counterparts.[2] This lower reactivity allows for thermodynamic equilibration of the intermediates, favoring the formation of the more stable (E)-alkene. The reaction is typically performed in a non-polar solvent like toluene at elevated temperatures to ensure a reasonable reaction rate.

A significant challenge in the Wittig reaction is the separation of the desired alkene from the triphenylphosphine oxide byproduct. The method described in the protocol, precipitation in a non-polar solvent system, is often effective. For more challenging separations, column chromatography on silica gel is a reliable alternative.

Expected Yield

| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| Ethyl this compound | 2.26 | 1.7 - 2.0 | 75 - 90 |

Note: Actual yield may vary depending on reaction scale, purity of reagents, and efficiency of purification.

Characterization

The final product should be characterized by spectroscopic methods to confirm its structure and stereochemistry.

-

¹H NMR: The presence of the (E)-isomer can be confirmed by the coupling constant between the two vinylic protons, which is typically in the range of 15-18 Hz.

-

¹³C NMR: Will show characteristic peaks for the ester carbonyl and the two sp² carbons of the double bond.

-

FT-IR: Will show a strong C=O stretch for the ester and a C=C stretch for the alkene.

By following this protocol, researchers can reliably synthesize this compound, a valuable intermediate for the development of new chemical entities.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. organic chemistry - How can I synthesize an (E)-configured enone using the Wittig reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols: Purification of (E)-dodec-2-enoate using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-dodec-2-enoate is an alpha,beta-unsaturated ester that may serve as a key intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its purification is a critical step to ensure the removal of reaction byproducts, unreacted starting materials, and other impurities that could interfere with subsequent synthetic steps or biological assays. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles for the separation of moderately polar organic compounds, particularly fatty acid esters.

Physicochemical Properties of this compound (and related compounds)

| Property | Estimated Value/Characteristic | Implication for Chromatography |

| Molecular Weight | ~212.32 g/mol | Influences diffusion and interaction with the stationary phase. |

| Polarity | Moderately polar | Suitable for normal-phase chromatography on silica gel. The ester group provides polarity, while the long alkyl chain imparts non-polar character. |

| Boiling Point | High | Not relevant for column chromatography but important for solvent removal post-purification. |

| Solubility | Soluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane). Very low solubility in water.[1] | Allows for a wide choice of mobile phase systems and easy sample preparation. |

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Materials and Equipment

-

Stationary Phase: Silica gel, 60 Å, 230-400 mesh.

-

Mobile Phase Solvents: n-Hexane (reagent grade), Ethyl acetate (reagent grade).

-

Crude Sample: this compound mixture.

-

Glassware: Chromatography column (with stopcock), beakers, Erlenmeyer flasks, round-bottom flask, test tubes for fraction collection.

-

Apparatus: Fume hood, rotary evaporator, TLC plates (silica gel coated), TLC chamber, UV lamp (254 nm), capillary spotters.

-

Visualization Reagent: A solution of potassium permanganate (KMnO₄) can be used as a staining agent for TLC visualization.

Procedure

-

TLC Analysis of Crude Mixture:

-

Prepare a developing chamber with a suitable mobile phase. A good starting point is a 95:5 mixture of hexane:ethyl acetate.

-

Dissolve a small amount of the crude mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved crude mixture onto a TLC plate.

-

Develop the TLC plate in the chamber.

-

Visualize the spots under a UV lamp and/or by staining with a potassium permanganate dip. The this compound, being an alpha,beta-unsaturated ester, should be UV active.

-

Calculate the Retention Factor (Rf) of the desired compound. The ideal Rf for column chromatography separation is typically between 0.2 and 0.4. Adjust the mobile phase polarity to achieve this Rf value. Increasing the proportion of ethyl acetate will decrease the Rf value.

-

-

Column Preparation (Wet Packing Method):

-

Secure a chromatography column vertically in a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a small layer of sand (approximately 1 cm).

-

In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate). The amount of silica should be about 30-50 times the weight of the crude sample.

-

Pour the slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and to ensure even packing.

-

Open the stopcock to allow the solvent to drain, but do not let the top of the silica gel run dry.

-

Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample and solvent loading.

-

Continuously run the mobile phase through the column to equilibrate the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase.

-

Carefully apply the dissolved sample onto the top layer of sand using a pipette.

-

Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the column does not run dry.

-

Wash the sides of the column with a small amount of the mobile phase to ensure all the sample is on the silica.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Begin the elution process by opening the stopcock to allow the mobile phase to flow through the column at a steady rate (a few drops per second).

-

Collect the eluent in a series of labeled test tubes or flasks (fractions).

-

It is recommended to start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity. For example, the polarity can be increased to 95:5, then 90:10 hexane:ethyl acetate.

-

-

Monitoring the Separation:

-

Periodically analyze the collected fractions by TLC to determine which fractions contain the purified this compound.

-

Spot a small amount from each fraction onto a TLC plate, alongside a spot of the original crude mixture for comparison.

-

Develop and visualize the TLC plate as described in step 1.

-

Combine the fractions that contain the pure desired product.

-

-

Solvent Removal and Product Isolation:

-

Transfer the combined pure fractions to a pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

The resulting residue is the purified this compound.

-

Determine the final weight and calculate the percent recovery.

-

-

Purity Analysis:

-

The purity of the final product can be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A single sharp peak in the chromatogram would indicate high purity.

-

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data for a typical purification of this compound.

| Parameter | Value |

| Column Dimensions | |

| Diameter | 3 cm |

| Length | 30 cm |

| Stationary Phase | |

| Material | Silica Gel (60 Å, 230-400 mesh) |

| Mass | 50 g |

| Sample | |

| Initial Mass of Crude Product | 1.0 g |

| Mobile Phase (Gradient Elution) | |

| Initial Composition | 98:2 (v/v) Hexane:Ethyl Acetate |

| Final Composition | 90:10 (v/v) Hexane:Ethyl Acetate |

| Fraction Analysis (TLC) | |

| Rf of this compound (95:5 Hexane:EtOAc) | ~0.35 |

| Results | |

| Fractions Containing Pure Product | 15-25 |

| Mass of Purified Product | 0.75 g |

| Percent Recovery | 75% |

| Purity (by GC analysis) | >98% |

Visualizations

Caption: Workflow for the purification of this compound.

Conclusion

The described column chromatography protocol provides a reliable method for the purification of this compound. The key to a successful separation is the careful optimization of the mobile phase polarity based on preliminary TLC analysis. The use of a gradient elution allows for the efficient separation of the target compound from both less polar and more polar impurities. The final purity of the product should always be confirmed by an appropriate analytical technique to ensure it meets the requirements for its intended downstream applications.

References

Application Note: Analysis of (E)-dodec-2-enoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-dodec-2-enoate is an unsaturated fatty acid ester that can be found in various natural and synthetic sources. Its analysis is crucial in fields such as flavor and fragrance chemistry, pheromone research, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Data Presentation

The quantitative data for the GC-MS analysis of ethyl this compound is summarized in the tables below. The mass spectrum data is predicted based on common fragmentation patterns of unsaturated esters, as a publicly available, experimentally verified mass spectrum was not found during the literature search.

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5 or similar non-polar column (e.g., VF-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Solvent Delay | 4 min |

Table 2: Predicted Mass Spectral Data for Ethyl this compound

| m/z | Predicted Fragment | Relative Intensity (Predicted) |

| 212 | [M]+ (Molecular Ion) | Low |

| 167 | [M - OCH2CH3]+ | Moderate |

| 138 | [C9H18O]+ (McLafferty Rearrangement) | High |

| 99 | [C6H11O]+ | Moderate |

| 69 | [C5H9]+ | High |

| 43 | [C3H7]+ | High |

| 29 | [CH2CH3]+ | Moderate |

Table 3: Estimated Retention Data

| Compound | Column | Estimated Retention Time (min) | Estimated Retention Index |

| Ethyl this compound | DB-5 | ~15-17 | ~1600-1650 |